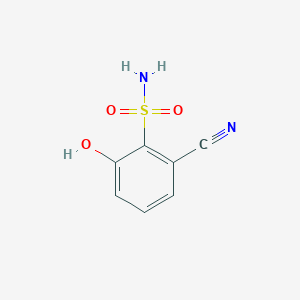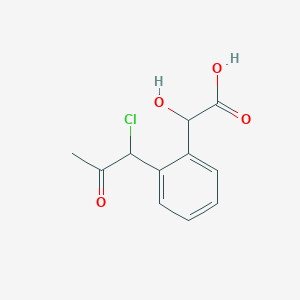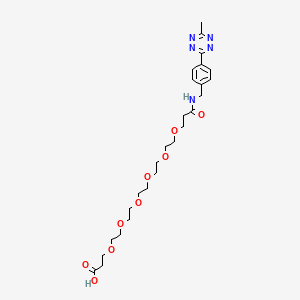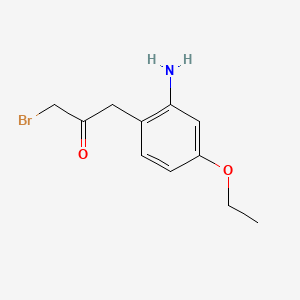
2-Cyano-6-hydroxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-6-hydroxybenzenesulfonamide is an organic compound with the molecular formula C7H6N2O3S It is characterized by the presence of a cyano group (-CN), a hydroxyl group (-OH), and a sulfonamide group (-SO2NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-hydroxybenzenesulfonamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of 2-cyano-6-oxo-benzenesulfonamide.
Reduction: Formation of 2-amino-6-hydroxybenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Cyano-6-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrase.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-6-hydroxybenzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it can bind to the active site of carbonic anhydrase, forming a coordination bond with the zinc ion and making hydrogen bonds with other parts of the enzyme . This binding inhibits the enzyme’s activity, which can have therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-6-methoxybenzenesulfonamide
- 2-Cyano-6-aminobenzenesulfonamide
- 2-Cyano-6-chlorobenzenesulfonamide
Uniqueness
2-Cyano-6-hydroxybenzenesulfonamide is unique due to the presence of the hydroxyl group, which can participate in additional hydrogen bonding and other interactions compared to its analogs. This can influence its reactivity and binding properties, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H6N2O3S |
|---|---|
Molecular Weight |
198.20 g/mol |
IUPAC Name |
2-cyano-6-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-4-5-2-1-3-6(10)7(5)13(9,11)12/h1-3,10H,(H2,9,11,12) |
InChI Key |
YUJNABKMJQUTJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)O)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)











![(E)-3-(2,4-Diamino-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14062449.png)
